molecular formula C12H7Cl3O B1619030 1,2-Dichloro-4-(2-chlorophenoxy)benzene CAS No. 61328-44-7

1,2-Dichloro-4-(2-chlorophenoxy)benzene

Cat. No.: B1619030
CAS No.: 61328-44-7
M. Wt: 273.5 g/mol
InChI Key: VBNJGYOQZAENPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-(2-chlorophenoxy)benzene is a polychlorinated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 2, and a 2-chlorophenoxy group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity and stability, making it relevant in pharmaceutical and agrochemical research. Its synthesis typically involves nucleophilic aromatic substitution reactions, as demonstrated in the preparation of related derivatives (e.g., reacting 2-chlorobenzoic acid with 2-chlorophenol) .

Properties

CAS No.

61328-44-7

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,2-dichloro-4-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H7Cl3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H

InChI Key

VBNJGYOQZAENPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Cl)Cl)Cl

Other CAS No.

61328-44-7

solubility

6.32e-06 M

vapor_pressure

1.40e-04 mmHg

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-Dichloro-4-(2-chlorophenoxy)benzene with analogs differing in substituents, focusing on synthesis, physicochemical properties, biological activity, and environmental impact.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Key Functional Groups logP* Bioaccumulation (BCF) Key References
This compound 2-chlorophenoxy, Cl (1,2) Aromatic Cl, ether linkage ~3.5† Not reported
1,2-Dichloro-4-(2-nitrovinyl)benzene Nitrovinyl, Cl (1,2) Nitro group, conjugated double bond N/A N/A
1,2-Dichloro-4-(methylsulfonyl)benzene Methylsulfonyl, Cl (1,2) Sulfone group 1.85 N/A
1,2-Dichloro-4-(trichloromethyl)benzene Trichloromethyl, Cl (1,2) CCl3 group ~4.5‡ 4,572 L kg⁻¹
(E)-1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene Chlorobutenyl, Cl (1,2) Alkenyl Cl N/A N/A

*Estimated using fragment-based methods. †Predicted based on chlorophenoxy analogs. ‡Estimated for trichloromethyl-substituted compounds.

Substituent Effects on Reactivity and Bioactivity

  • This contrasts with the chlorophenoxy group in the parent compound, which offers moderate electron withdrawal and hydrogen-bonding capacity via the ether oxygen . The methylsulfonyl group in 1,2-Dichloro-4-(methylsulfonyl)benzene introduces strong polarity, reducing logP (1.85) and improving aqueous solubility compared to the parent compound (logP ~3.5) .

Environmental and Regulatory Considerations

  • Persistence and Toxicity: 1,2-Dichloro-4-(trichloromethyl)benzene is classified as a borderline PBT (persistent, bioaccumulative, toxic) substance under REACH due to its high BCF and resistance to biodegradation . In contrast, 1-chloro-3-(4-chlorophenoxy)-benzene (a structural isomer) was banned in the EU for similar concerns, highlighting regulatory scrutiny of chlorinated aromatics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.